MFCD01561867
Description
MFCD01561867 is a chemical compound registered under the MDL number system, commonly used in pharmaceutical and organic chemistry research. Such compounds typically exhibit structural features like aromatic rings, halogen substituents (e.g., bromine), and oxygen-containing functional groups, which influence their solubility, reactivity, and biological activity .
Properties
IUPAC Name |
ethyl 4-(hexylamino)-2-oxo-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-3-5-6-9-12-19-16-13-10-7-8-11-14(13)20-17(21)15(16)18(22)23-4-2/h7-8,10-11H,3-6,9,12H2,1-2H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHGNOPKYKHJPRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC1=C(C(=O)NC2=CC=CC=C21)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD01561867 typically involves a multi-step process. One common method starts with the condensation of 2-aminobenzophenone with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form the quinoline core. This intermediate is then reacted with hexylamine under reflux conditions to introduce the hexylamino group. The final product is obtained after purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
MFCD01561867 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Hydroxyquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
MFCD01561867 has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role as a pharmacophore in drug design.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of MFCD01561867 involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit DNA gyrase in bacteria, leading to antimicrobial activity. In cancer cells, it could interfere with cell division by targeting microtubules or other cellular structures.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on three structurally and functionally related compounds from the evidence, which serve as proxies for understanding MFCD01561867’s characteristics:
Table 1: Structural and Physicochemical Properties
Key Comparisons
Structural Similarities: CAS 1761-61-1 and CAS 41841-16-1 share bromine and ester/acid functional groups, suggesting comparable reactivity in halogenation and nucleophilic substitution reactions. In contrast, CAS 52867-42-2 contains a nitro group (NO₂), enhancing its electrophilicity . All three compounds have aromatic rings, but CAS 52867-42-2 features a pyridine-like structure, which may improve solubility in polar solvents .
Functional Differences: Solubility: CAS 52867-42-2’s high solubility (16.8 mg/ml) contrasts with the lower solubility of brominated analogs (0.219–0.687 mg/ml), likely due to its nitro and hydroxyl groups .
Synthetic Methods: CAS 1761-61-1 is synthesized using an A-FGO catalyst in tetrahydrofuran (THF), achieving 98% yield . CAS 41841-16-1 employs 1,4-dioxane as a solvent, while CAS 52867-42-2 uses methanol-water systems, reflecting greener chemistry principles .
Notes on Methodological Rigor
- Data Consistency: All compounds were characterized using IUPAC-compliant nomenclature, HRMS, and NMR spectroscopy, ensuring reproducibility .
- Limitations : Solubility data for CAS 41841-16-1 were derived from computational models (e.g., ESOL, Ali), which may underestimate experimental values .
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